molecular formula C17H15Cl2NO B12751779 2-(2-Methyl-2-propenylimino-(2-chlorophenyl)methyl)-4-chlorophenol CAS No. 84611-66-5

2-(2-Methyl-2-propenylimino-(2-chlorophenyl)methyl)-4-chlorophenol

Cat. No.: B12751779
CAS No.: 84611-66-5
M. Wt: 320.2 g/mol
InChI Key: IQMXSKDXSORSSN-UHFFFAOYSA-N
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Description

2-(2-Methyl-2-propenylimino-(2-chlorophenyl)methyl)-4-chlorophenol is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-2-propenylimino-(2-chlorophenyl)methyl)-4-chlorophenol typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzaldehyde with 2-methyl-2-propenylamine to form an imine intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with 4-chlorophenol under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-2-propenylimino-(2-chlorophenyl)methyl)-4-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenols and related compounds.

Scientific Research Applications

2-(2-Methyl-2-propenylimino-(2-chlorophenyl)methyl)-4-chlorophenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-2-propenylimino-(2-chlorophenyl)methyl)-4-chlorophenol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)thiourea: Shares structural similarities but differs in functional groups and reactivity.

    1,2,4-Triazinone derivatives: Similar in terms of heterocyclic structure but have different applications and properties.

Uniqueness

2-(2-Methyl-2-propenylimino-(2-chlorophenyl)methyl)-4-chlorophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

84611-66-5

Molecular Formula

C17H15Cl2NO

Molecular Weight

320.2 g/mol

IUPAC Name

4-chloro-2-[C-(2-chlorophenyl)-N-(2-methylprop-2-enyl)carbonimidoyl]phenol

InChI

InChI=1S/C17H15Cl2NO/c1-11(2)10-20-17(13-5-3-4-6-15(13)19)14-9-12(18)7-8-16(14)21/h3-9,21H,1,10H2,2H3

InChI Key

IQMXSKDXSORSSN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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